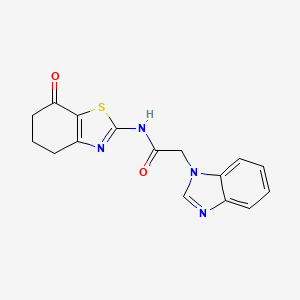

2-(1H-1,3-benzodiazol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Description

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide features a benzodiazole (benzimidazole) moiety linked via an acetamide bridge to a partially hydrogenated benzothiazol-7-one ring. The tetrahydrobenzothiazol-7-one component introduces conformational constraints and hydrogen-bonding capacity due to the ketone group, which may enhance target binding specificity compared to non-hydrogenated analogs.

Properties

IUPAC Name |

2-(benzimidazol-1-yl)-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-13-7-3-5-11-15(13)23-16(18-11)19-14(22)8-20-9-17-10-4-1-2-6-12(10)20/h1-2,4,6,9H,3,5,7-8H2,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPDXSHZPNTUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC(=N2)NC(=O)CN3C=NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the condensation of o-phenylenediamine with glycine under acidic conditions to form the benzimidazole core. This is followed by the reaction with a thiazole derivative to introduce the thiazole moiety. The final step involves the acylation of the resulting intermediate to obtain the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the thiazole ring, resulting in the formation of reduced thiazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols are used under basic conditions for substitution reactions.

Major Products: The major products formed from these reactions include oxidized benzimidazole derivatives, reduced thiazole derivatives, and various substituted acetamide derivatives.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The thiazole ring can interact with various receptors, modulating their function. These interactions lead to the compound’s observed biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Acetamide Linkers

The acetamide functional group is a common feature in medicinal chemistry, enabling hydrogen bonding and structural flexibility. Key analogs include:

Key Observations :

- The naphthyloxy-triazole substituent in 6m increases lipophilicity (evidenced by HRMS data), which may enhance membrane permeability but reduce aqueous solubility .

- The triazole-containing analogs (e.g., 9a ) demonstrate modular synthesis routes via click chemistry, enabling rapid diversification of substituents .

Benzothiazole and Benzimidazole Derivatives

Benzothiazoles and benzimidazoles are privileged scaffolds in drug discovery. Notable comparisons include:

a. 2-Substituted Benzothiazoles

- N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide derivatives : The methoxy group enhances electron density, improving interactions with aromatic residues in enzymes. Crystallographic data (P1 space group) reveal intermolecular hydrogen bonding (N–H⋯N) and S⋯S interactions, stabilizing the crystal lattice .

- 7-Oxo-tetrahydrobenzothiazole in the Target Compound: The ketone group introduces polarity, likely improving solubility in polar solvents compared to non-oxidized benzothiazoles.

b. Benzimidazole-Acetamide Hybrids

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a novel heterocyclic compound with significant biological activity. This article explores its synthesis, structural characteristics, and biological properties based on various research studies.

Chemical Structure and Synthesis

This compound belongs to a class of benzodiazole derivatives known for their diverse pharmacological properties. The synthesis involves the reaction of specific precursors under controlled conditions. The following table summarizes the key aspects of its synthesis:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 1-(prop-1-en-2-yl)-1H-benzimidazol-2(3H)-one | Dichloromethane, Potassium carbonate | 67% |

| 2 | Tetra-n-butylammonium bromide (catalyst) | Phase-transfer catalysis |

The synthesis is characterized by the formation of intramolecular hydrogen bonds that stabilize the structure and influence its biological activity.

Antimicrobial Properties

Research has shown that benzodiazole derivatives exhibit significant antimicrobial activities. For instance, studies indicate that compounds similar to 2-(1H-1,3-benzodiazol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide possess potent antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzodiazole derivatives. For example:

- A derivative demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). The presence of specific functional groups in the structure enhances its ability to inhibit tumor growth.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been documented in various studies. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in treating inflammatory diseases.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of a related benzodiazole derivative against several pathogens. The results indicated:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro testing of a benzodiazole derivative against cancer cell lines showed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HCT116 | 4.5 |

These low IC50 values indicate potent anticancer activity, warranting further investigation into its mechanism of action.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(1H-1,3-benzodiazol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including coupling of benzodiazole and benzothiazole precursors. For example:

- Step 1: Condensation of 1H-1,3-benzodiazole derivatives with activated carbonyl intermediates (e.g., chloroacetyl chloride) to form the acetamide backbone .

- Step 2: Cyclization of the tetrahydrobenzothiazole moiety under reflux conditions using solvents like ethanol or chloroform, often catalyzed by acidic or basic agents .

- Step 3: Final purification via recrystallization (e.g., ethanol/water mixtures) or chromatography to isolate the target compound .

Key challenges include optimizing reaction time, temperature, and stoichiometry to avoid side products like over-oxidized thiazole derivatives .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to verify the connectivity of the benzodiazole, benzothiazole, and acetamide groups. For instance, the deshielded proton at δ 7.73 ppm in 1H NMR confirms the presence of the benzothiazole ring .

- Infrared Spectroscopy (IR): Peaks near 1668 cm⁻¹ (C=O stretch) and 1472 cm⁻¹ (C-N bend) validate the acetamide and heterocyclic moieties .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns, as seen in similar benzothiazole-acetamide derivatives .

- Elemental Analysis: Matches experimental C, H, N, and S content with theoretical values (e.g., ±0.3% deviation) to confirm purity .

Advanced Research Questions

Q. How can computational chemistry methods enhance the design and optimization of this compound’s synthesis?

Methodological Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways, reducing trial-and-error experimentation .

- Solvent and Catalyst Screening: Molecular dynamics simulations predict solvent effects (e.g., chloroform vs. DMF) on reaction rates and selectivity .

- Docking Studies: Predict binding modes with biological targets (e.g., enzymes) using software like AutoDock, guiding structural modifications for improved activity .

For example, ICReDD’s integrated computational-experimental workflows have reduced reaction development time by 40% in similar heterocyclic systems .

Q. What experimental strategies address contradictions in reported biological activities of benzothiazol-acetamide derivatives?

Methodological Answer:

- Comparative Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity variations across studies, accounting for buffer conditions (e.g., pH 7.4 vs. 6.8) .

- Metabolic Stability Tests: Evaluate half-life in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts [[14]].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.